Progesterone 11-hemisuccinate
Overview
Description
Progesterone 11-hemisuccinate is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is often used in biochemical and medical research due to its ability to mimic the effects of natural progesterone while offering enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Progesterone 11-hemisuccinate is synthesized from 11α-hydroxyprogesterone. The process involves the esterification of 11α-hydroxyprogesterone with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in refluxing dioxane . This reaction yields the desired hemisuccinate ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Progesterone 11-hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Progesterone 11-hemisuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is employed in studies investigating the role of progesterone in cellular processes.
Medicine: this compound is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Progesterone 11-hemisuccinate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, maintenance of pregnancy, and modulation of immune responses .
Comparison with Similar Compounds
Progesterone: The natural hormone with similar biological activity but lower stability.
11α-Hydroxyprogesterone: The precursor used in the synthesis of progesterone 11-hemisuccinate.
Medroxyprogesterone acetate: A synthetic derivative with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to natural progesterone. This makes it particularly useful in research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBNFGYRYNBDIH-RMIGRTJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978187 | |
Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62624-72-0 | |
Record name | 11-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62624-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Progesterone 11-hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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